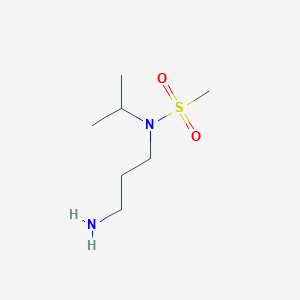

N-(3-aminopropyl)-N-isopropylmethanesulfonamide

Vue d'ensemble

Description

N-(3-aminopropyl)-N-isopropylmethanesulfonamide (NAPMS) is a synthetic compound that has been used in a variety of laboratory and industrial applications. It is a member of the family of compounds known as sulfonamides, which are compounds containing the sulfonamide group, a group of atoms that includes a sulfur atom, an oxygen atom, and two nitrogen atoms. NAPMS has been used in a variety of scientific research applications due to its unique properties, such as its ability to act as a catalyst, its high solubility in water, and its low toxicity. Additionally, NAPMS has been studied for its biochemical and physiological effects on living organisms, as well as its advantages and limitations for use in laboratory experiments.

Applications De Recherche Scientifique

Biocide Detection and Control

N-(3-Aminopropyl)-N-isopropylmethanesulfonamide is used in biocide detection. A study by Argente-García et al. (2016) describes a colorimetric composite device for determining this compound in detergent industrial formulations. The device is based on a film embedded into a composite, offering a green, simple, and rapid approach for analysis without pretreatment, being easy to prepare and use, robust, portable, stable over time, and cost-effective (Argente-García et al., 2016).

Polymer Research

In polymer research, N-(3-Aminopropyl)-N-isopropylmethanesulfonamide finds application in the synthesis of sulfobetaine copolymers. Woodfield et al. (2014) demonstrated the postpolymerization modification of poly(pentafluorophenyl acrylate) using a zwitterionic amine to create sulfobetaine (co)polymers, showcasing a novel synthetic approach to combining hydrophobic components with sulfobetaine polymers (Woodfield et al., 2014).

Bioconjugation and Cross-Linking

Daďová et al. (2015) developed N-(3-Azidopropyl)vinylsulfonamide for bioconjugation and cross-linking of biomolecules. This reagent is suitable for copper(I)-catalyzed azide-alkyne cycloaddition and thiol Michael addition reactions, used for covalent cross-linking of DNA and proteins (Daďová et al., 2015).

Catalysis in Organic Synthesis

N-(3-Aminopropyl)-N-isopropylmethanesulfonamide has been utilized as a ligand in catalytic asymmetric synthesis. Wipf and Wang (2002) reported its application for alkylzinc additions to aldehydes, achieving high enantiomeric excess, demonstrating its value in asymmetric catalytic processes (Wipf & Wang, 2002).

Gas Separation Technology

In gas separation technology, Ilyas et al. (2018) used a variant of this compound to modify zeolite in a polysulfone membrane for CO2/CH4 and CO2/N2 separation. The modification improved polymer-filler interaction and separation performance, indicating its potential in enhancing mixed matrix membranes' selectivity and performance (Ilyas et al., 2018).

Drug Metabolism Studies

Zmijewski et al. (2006) applied biocatalysis to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This application demonstrates the compound's relevance in the study of drug metabolism, aiding in understanding and controlling the metabolic pathways of pharmacological agents (Zmijewski et al., 2006).

Propriétés

IUPAC Name |

N-(3-aminopropyl)-N-propan-2-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O2S/c1-7(2)9(6-4-5-8)12(3,10)11/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJBOBJZLOSRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCN)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)

![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)

![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)

![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)

![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)

![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)

![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)